Cas no 478403-36-0 (3-(2,6-dimethylcyclohexyl)aniline)

3-(2,6-Dimethylcyclohexyl)aniline is a substituted aniline derivative featuring a 2,6-dimethylcyclohexyl group at the meta position. This structural modification enhances its steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The cyclohexyl substituent contributes to increased lipophilicity and conformational rigidity, which can influence reactivity and selectivity in downstream applications. Its well-defined molecular structure allows for precise functionalization, enabling tailored modifications for target compounds. The compound is typically handled under controlled conditions due to its amine functionality, ensuring stability and compatibility with further synthetic transformations.
3-(2,6-dimethylcyclohexyl)aniline structure
478403-36-0 structure
Product Name:3-(2,6-dimethylcyclohexyl)aniline
CAS No:478403-36-0
MF:C14H21N
MW:203.32324385643
MDL:MFCD30488416
CID:3359219
PubChem ID:137702198
Update Time:2025-10-30

3-(2,6-dimethylcyclohexyl)aniline Chemical and Physical Properties

Names and Identifiers

    • BENZENAMINE, 3-(2,6-DIMETHYLCYCLOHEXYL)-
    • 3-(2,6-dimethylcyclohexyl)aniline
    • 478403-36-0
    • EN300-328450
    • MDL: MFCD30488416
    • Inchi: 1S/C14H21N/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h4,7-11,14H,3,5-6,15H2,1-2H3
    • InChI Key: IFMWZMOWFKIVSU-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=CC(C2C(C)CCCC2C)=C1

Computed Properties

  • Exact Mass: 203.167399674Da
  • Monoisotopic Mass: 203.167399674Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 26Ų

3-(2,6-dimethylcyclohexyl)aniline Pricemore >>

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Additional information on 3-(2,6-dimethylcyclohexyl)aniline

Professional Introduction to 3-(2,6-dimethylcyclohexyl)aniline (CAS No. 478403-36-0)

3-(2,6-dimethylcyclohexyl)aniline, a compound with the chemical identifier CAS No. 478403-36-0, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and material science. The presence of a phenyl ring substituted with a bulky 2,6-dimethylcyclohexyl group imparts distinct electronic and steric properties, making it a valuable candidate for various chemical modifications and functionalizations.

The synthesis of 3-(2,6-dimethylcyclohexyl)aniline involves intricate organic transformations that highlight the compound's complexity. The process typically begins with the Friedel-Crafts alkylation of aniline derivatives, followed by selective reduction and further functional group interconversions. These synthetic routes underscore the importance of precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic systems have improved the efficiency of these synthetic pathways, enabling more sustainable and scalable production methods.

One of the most compelling aspects of 3-(2,6-dimethylcyclohexyl)aniline is its versatility in medicinal chemistry. The compound's structure allows for modifications that can fine-tune its pharmacological properties, making it a promising scaffold for developing novel therapeutic agents. For instance, studies have demonstrated its potential in inhibiting specific enzymatic targets associated with neurological disorders. The bulky cyclohexyl substituents not only enhance solubility but also contribute to reduced metabolic clearance, potentially increasing bioavailability.

Recent research has also explored the applications of 3-(2,6-dimethylcyclohexyl)aniline in material science. Its unique molecular architecture makes it an excellent candidate for designing advanced polymers and liquid crystals. These materials exhibit enhanced thermal stability and mechanical strength, which are critical for industrial applications. Additionally, the compound's ability to form stable complexes with metal ions has opened new avenues in catalysis and sensor technology. Such findings highlight the broad utility of this molecule beyond traditional pharmaceutical applications.

The pharmacokinetic profile of 3-(2,6-dimethylcyclohexyl)aniline is another area of active investigation. Preclinical studies have revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the dimethylcyclohexyl group influences its binding affinity to biological targets, thereby modulating its therapeutic effects. Furthermore, computational modeling has been instrumental in predicting how structural variations can optimize these pharmacokinetic parameters. Such insights are crucial for rational drug design and improving patient outcomes.

In conclusion, 3-(2,6-dimethylcyclohexyl)aniline (CAS No. 478403-36-0) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material design. Ongoing research continues to uncover new possibilities for this molecule, reinforcing its importance in modern chemistry and related fields. As synthetic methodologies evolve and our understanding of molecular interactions deepens, the applications of 3-(2,6-dimethylcyclohexyl)aniline are expected to expand even further.

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